N-(4-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS No.: 878059-80-4
Cat. No.: VC7513135
Molecular Formula: C25H29N3O5S
Molecular Weight: 483.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878059-80-4 |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.58 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
| Standard InChI | InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(21-5-3-4-6-22(21)28)34(31,32)17-24(29)26-19-7-9-20(33-2)10-8-19/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29) |
| Standard InChI Key | GRTDSUKVKVWCGE-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure integrates four key domains:
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Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, providing a planar scaffold for π-π interactions .
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Sulfonyl group (-SO₂-): Enhances solubility and potential hydrogen-bonding capacity .
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4-Methylpiperidine moiety: A six-membered nitrogen-containing ring with a methyl substituent, contributing to lipophilicity and conformational flexibility .
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N-(4-Methoxyphenyl)acetamide: A para-methoxy-substituted phenyl group linked via an acetamide bridge, often associated with receptor-binding affinity .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Characterization data from PubChem and VulcanChem highlight the use of advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), sulfonyl (-SO₂-), and piperidine protons.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 483.58.
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Infrared (IR) Spectroscopy: Peaks at 1670 cm⁻¹ (amide C=O stretch) and 1150 cm⁻¹ (sulfonyl S=O stretch).
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence :
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Indole Functionalization: Introduction of a sulfonyl group at the 3-position of the indole core via electrophilic substitution.
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Piperidine Coupling: Reaction of 4-methylpiperidine with bromoacetyl chloride to form 2-(4-methylpiperidin-1-yl)-2-oxoethyl bromide.
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Alkylation: Attachment of the piperidine-derived ethyl group to the indole nitrogen under basic conditions (e.g., K₂CO₃ in DMF).
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Amidation: Condensation of the sulfonylindole intermediate with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C → RT | 78 |
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65 |
| Amidation | EDC, HOBt, DCM, RT, 24 h | 82 |
Purification and Analysis
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity . HPLC (C18 column, acetonitrile/water gradient) and elemental analysis validate purity.
Structural and Computational Insights
Conformational Dynamics
Density Functional Theory (DFT) simulations predict:
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Piperidine Ring Puckering: The 4-methyl group induces a chair conformation, minimizing steric strain .
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Sulfonyl-Acetamide Torsion: A dihedral angle of 120° between the sulfonyl and acetamide groups optimizes intramolecular hydrogen bonding .
Comparative Analysis with Analogues
Structural analogs, such as N-cyclopentyl and N-(4-acetylphenyl) derivatives , demonstrate:
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Reduced Solubility: Cyclopentyl groups increase hydrophobicity, limiting aqueous solubility.
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Enhanced Binding Affinity: Acetylphenyl substitution improves interactions with hydrophobic enzyme pockets .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyphenyl and piperidine groups to optimize potency .
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In Vivo Efficacy Trials: Evaluation in xenograft models for oncology applications .
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Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability .
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